1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Corrosion inhibition CO2 corrosion Imidazoline derivatives

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS 68966-42-7), also designated 1-hydroxyethyl-2-hexylimidazoline, is a C11 heterocyclic organic compound within the substituted 2-imidazoline class. It is formally named 2-(2-hexyl-4,5-dihydroimidazol-1-yl)ethanol and possesses a molecular weight of 198.31 g/mol.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 68966-42-7
Cat. No. B13778977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-
CAS68966-42-7
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCCCCCC1=NCCN1CCO
InChIInChI=1S/C11H22N2O/c1-2-3-4-5-6-11-12-7-8-13(11)9-10-14/h14H,2-10H2,1H3
InChIKeyWXHNLQJZJOWHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol (CAS 68966-42-7) Procurement Specification and Baseline Identification


1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS 68966-42-7), also designated 1-hydroxyethyl-2-hexylimidazoline, is a C11 heterocyclic organic compound within the substituted 2-imidazoline class . It is formally named 2-(2-hexyl-4,5-dihydroimidazol-1-yl)ethanol and possesses a molecular weight of 198.31 g/mol . This compound belongs to the hydroxyethyl imidazoline subgroup, distinguished by a terminal hydroxyl group on the N1 substituent and a six-carbon hexyl chain at the C2 position of the dihydroimidazole ring . As a member of the broader fatty imidazoline family, it functions primarily as a cationic surfactant and film-forming corrosion inhibitor in industrial fluid applications [1]. Its calculated physicochemical parameters include a density of approximately 1.02–1.03 g/cm³ and a boiling point of 341.9 °C at 760 mmHg .

Why Generic Imidazoline Substitution Fails: Structural Determinants of Performance in 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol


Within imidazoline-based corrosion inhibitor procurement, substituting one derivative for another without structural consideration introduces measurable performance variance. The pendant group identity (hydroxyethyl vs. aminoethyl vs. amidoethyl) governs film stability and corrosion inhibition efficiency under identical test conditions [1]. Simultaneously, the alkyl chain length at the C2 position directly modulates hydrophobicity and adsorption kinetics on metal surfaces [2]. The target compound's specific combination—a hexyl (C6) alkyl chain paired with a hydroxyethyl pendant group—produces a distinct hydrophilic-lipophilic balance (HLB) and partitioning behavior that cannot be replicated by C18 oleyl-based or aminoethyl-substituted analogs. Generic substitution without these structural parameters accounted for risks formulation failure due to altered emulsion stability, reduced film persistence, or mismatched solubility in water-oil mixtures [1].

Quantitative Differentiation Evidence for 1-Hydroxyethyl-2-hexylimidazoline (CAS 68966-42-7) Against In-Class Comparators


Hydroxyethyl Imidazolines Exhibit Distinct Film Stability and Corrosion Inhibition Efficiency Relative to Aminoethyl and Amidoethyl Analogs

The hydroxyethyl imidazoline subclass, to which CAS 68966-42-7 belongs, demonstrates quantifiably different corrosion inhibition performance compared to aminoethyl and amidoethyl imidazolines. In a head-to-head experimental evaluation using linear polarization resistance and polarization curves, hydroxyethyl imidazoline exhibited the lowest inhibition efficiency among the three subclasses tested [1]. This performance differential is mechanistically linked to film porosity: impedance spectroscopy revealed that hydroxyethyl imidazoline forms a more porous protective film in water-only environments, allowing electrolyte diffusion and continued corrosion, whereas amidoethyl imidazoline forms a denser, more stable film [2].

Corrosion inhibition CO2 corrosion Imidazoline derivatives Electrochemical impedance spectroscopy Film-forming inhibitors

Alkyl Chain Length Modulates Corrosion Inhibition Efficiency: Hexyl (C6) Chain Positioning Between Short-Chain and Long-Chain Analogs

Experimental and computational studies across imidazoline derivatives with varying alkyl chain lengths establish that longer alkyl chains generally enhance corrosion inhibition performance due to improved hydrophobicity and more effective surface coverage [1]. In a direct comparison of symmetric lauric acid imidazoline (SAI, C12-derived) versus symmetric stearic acid imidazoline (SPI, C18-derived) with identical imidazoline ring counts, SPI with the longer alkyl chain demonstrated superior inhibition efficiency [1]. The target compound CAS 68966-42-7, bearing a hexyl (C6) chain, occupies an intermediate position—providing greater hydrophobicity than short-chain analogs (e.g., C2–C4) while offering better water dispersibility than long-chain C18 derivatives. Molecular dynamics simulations confirm that alkyl chain length directly affects the fractional free volume and diffusion coefficient of corrosive ions through the inhibitor membrane [2].

Imidazoline corrosion inhibitors Alkyl chain length Molecular dynamics simulation Hydrophobicity Carbon steel

Hydroxyethyl Pendant Group Imparts Enhanced Hydrophilicity Relative to Aminoethyl Analogs: Implications for Water-Phase Partitioning

Studies comparing six imidazoline derivatives with different pendant chains synthesized from oleic acid demonstrate that the pendant group identity directly controls the hydrophilic-hydrophobic balance of the molecule [1]. The hydroxyethyl group in the pendant chain specifically improves hydrophilicity, whereas the amino ethylene group enhances hydrophobicity [1]. This differential solubility behavior has direct consequences for performance under flow conditions: hydroxyethyl imidazoline (HEI-11) and aminoethyl imidazoline (AEI-11) exhibit distinct corrosion inhibition behaviors for N80 steel in both single liquid phase and liquid/particle two-phase flow regimes [2]. The enhanced water solubility conferred by the hydroxyethyl group enables CAS 68966-42-7 to partition more effectively into the aqueous phase of oil-water mixtures compared to more hydrophobic aminoethyl or long-chain amidoethyl analogs.

Imidazoline derivatives Pendant chain Hydrophilicity Hydrophobicity CO2 corrosion Flow conditions

Favorable Toxicity Profile Relative to Conventional Corrosion Inhibitors: In Vivo Evidence Supporting Reduced Environmental and Occupational Hazard

Recent in vivo toxicological evaluation using a mouse model has demonstrated that this imidazoline-based corrosion inhibitor exhibits toxicity comparable to that of sodium chloride (NaCl, common table salt) [1]. This finding positions CAS 68966-42-7 and related hydroxyethyl imidazolines favorably against many conventional corrosion inhibitors (e.g., chromates, heavy metal-based inhibitors, certain quaternary ammonium compounds) that carry significant aquatic toxicity and occupational exposure concerns. The study, published in Green Chemistry, provides quantitative evidence supporting the classification of this inhibitor class as environmentally friendly and low-toxicity [1].

Imidazoline Corrosion inhibitor Toxicity Green chemistry Environmental safety Mouse model

Hydroxyethyl Imidazolines as Rheology Modifiers and Adhesion Promoters: Differentiated Industrial Utility Beyond Corrosion Inhibition

The hydroxyethyl imidazoline subclass, of which CAS 68966-42-7 is a member, has established industrial utility extending beyond corrosion inhibition. According to comprehensive reviews of fatty imidazoline applications, 1:1 fatty acid/aminoethyl ethanolamine-derived hydroxyethyl imidazolines function as cationic surfactants with demonstrated efficacy as rheology modifiers, oil-soluble and water-soluble salt formers, and adhesion promoters in lubricants, road-making materials, and paint and ink formulations [1]. This multifunctional profile distinguishes hydroxyethyl imidazolines from other imidazoline subclasses (e.g., aminoethyl, amidoethyl) whose utility is more narrowly confined to corrosion inhibition. The hexyl (C6) chain of CAS 68966-42-7, being shorter than typical C18 oleyl-based imidazolines, confers distinct viscosity modification characteristics suitable for lower-viscosity formulations.

Fatty imidazolines Rheology modifier Adhesion promoter Lubricant additive Paint and ink

Optimal Research and Industrial Deployment Scenarios for 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol (CAS 68966-42-7)


Corrosion Inhibitor for Water-Continuous and Moderate Water-Cut Oilfield Systems

CAS 68966-42-7 is optimally deployed in oil and gas production environments where water-phase partitioning of the inhibitor is critical for efficacy. The hydroxyethyl pendant group imparts enhanced hydrophilicity relative to aminoethyl and amidoethyl analogs, ensuring adequate inhibitor concentration at the water-metal interface where CO2 (sweet) corrosion occurs. This compound is particularly suitable for moderate water-cut production streams and water injection systems where hydrophobic inhibitors exhibit poor phase transfer from the oil carrier to the corrosive aqueous phase [1]. The intermediate C6 alkyl chain length provides sufficient surface adsorption without the excessive oil solubility that limits the utility of C18 oleyl-based imidazolines in water-continuous systems [2].

Formulation Component in Aqueous and Semi-Synthetic Metalworking Fluids

The balanced hydrophilic-lipophilic profile of CAS 68966-42-7—derived from the combination of a hydroxyethyl group (enhanced water solubility) and a hexyl chain (moderate hydrophobicity)—makes it an effective multifunctional additive in aqueous and semi-synthetic metalworking fluid formulations. In these systems, the compound provides both corrosion protection for ferrous metals and rheological modification of the fluid matrix [1]. The shorter C6 chain yields lower viscosity contributions compared to C18 imidazolines, enabling use in low-viscosity cutting and grinding fluids where excessive thickening is undesirable. The favorable toxicity profile (comparable to NaCl in animal studies) further supports deployment in industrial settings with stringent worker exposure and wastewater discharge regulations [3].

Model Compound for Imidazoline Structure-Activity Relationship Studies

CAS 68966-42-7 serves as a valuable reference standard and model compound for systematic investigations of imidazoline corrosion inhibitor structure-activity relationships. Its well-defined hexyl (C6) alkyl chain occupies an intermediate position in the C2–C18 continuum, making it an ideal comparator for studies examining the quantitative effect of alkyl chain length on inhibition efficiency, adsorption kinetics, and film stability [2]. Additionally, the hydroxyethyl pendant group provides a baseline for comparative studies against aminoethyl and amidoethyl analogs, where inhibition efficiency differentials of approximately 9 percentage points have been documented under identical test conditions [4]. Researchers evaluating novel imidazoline derivatives or computational predictive models can use this compound as a reproducible, commercially available benchmark.

Low-Toxicity Corrosion Inhibitor for Environmentally Regulated Applications

Based on in vivo evidence demonstrating toxicity comparable to sodium chloride, CAS 68966-42-7 is preferentially suited for corrosion inhibition applications subject to stringent environmental and occupational safety regulations [3]. Deployment scenarios include offshore oil and gas platforms with zero-discharge or limited-discharge permits, marine infrastructure protection where aquatic toxicity is a primary regulatory concern, and industrial facilities operating under EU REACH or similar chemical safety frameworks. The substitution of this imidazoline for legacy inhibitors (e.g., chromates, zinc salts, high-toxicity organic inhibitors) reduces regulatory compliance burden, simplifies waste stream management, and mitigates occupational exposure liability.

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